(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol
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Overview
Description
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol: is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-chlorobenzaldehyde.
Reduction: The 2-chlorobenzaldehyde undergoes a reduction reaction to form 2-chlorobenzyl alcohol.
Epoxidation: The 2-chlorobenzyl alcohol is then subjected to epoxidation to form an epoxide intermediate.
Ring Opening: The epoxide intermediate undergoes a ring-opening reaction in the presence of a nucleophile, such as water, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-chlorophenyl)ethane-1,2-diol: A stereoisomer with similar chemical properties but different biological activity.
1-(2-chlorophenyl)ethane-1,2-diol: A compound with the same chemical structure but without stereoisomerism.
Uniqueness
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacological effects compared to its stereoisomers.
Properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPULMDEZVJGI-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369968 |
Source
|
Record name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133082-13-0 |
Source
|
Record name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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